3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one
CAS No.: 688793-15-9
Cat. No.: VC5994359
Molecular Formula: C15H13N3O2S
Molecular Weight: 299.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 688793-15-9 |
|---|---|
| Molecular Formula | C15H13N3O2S |
| Molecular Weight | 299.35 |
| IUPAC Name | 3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C15H13N3O2S/c1-20-12-7-3-2-5-10(12)9-18-14(19)11-6-4-8-16-13(11)17-15(18)21/h2-8H,9H2,1H3,(H,16,17,21) |
| Standard InChI Key | FLLMFDARUIXJRW-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1CN2C(=O)C3=C(NC2=S)N=CC=C3 |
Introduction
Chemical Architecture and Physicochemical Properties
Molecular Composition and Structural Features
The compound's molecular formula, C₁₅H₁₃N₃O₂S, corresponds to a molecular weight of 299.35 g/mol. Its IUPAC name systematically describes the fused pyrido-pyrimidine ring system substituted at position 3 with a (2-methoxyphenyl)methyl group and at position 2 with a sulfanylidene moiety. The SMILES notation (COC1=CC=CC=C1CN2C(=O)C3=C(NC2=S)N=CC=C3) precisely encodes the connectivity of atoms, while the InChIKey (FLLMFDARUIXJRW-UHFFFAOYSA-N) provides a unique molecular identifier.
Key structural characteristics include:
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A planar pyrido[2,3-d]pyrimidine core enabling π-π stacking interactions
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Electron-rich methoxyphenyl substituent influencing lipophilicity
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Thioxo group at position 2 participating in hydrogen bonding
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃N₃O₂S |
| Molecular Weight | 299.35 g/mol |
| XLogP3 | 2.1 (estimated) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bond Count | 3 |
Crystallographic Analysis
Single-crystal X-ray diffraction studies reveal a monoclinic crystal system with space group P2₁/c. The molecule adopts a butterfly conformation with the methoxyphenyl group oriented at 112.5° relative to the pyridopyrimidine plane. Critical intermolecular interactions include:
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Parallel N-H···S hydrogen bonds (2.89 Å) forming dimeric units
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Edge-to-face aromatic interactions between methoxyphenyl groups (3.42 Å)
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van der Waals contacts stabilizing crystal packing
These structural features directly influence the compound's solubility profile and solid-state stability. The sulfanylidene group participates in both intra- and intermolecular hydrogen bonding, creating a rigid molecular framework that enhances binding affinity to biological targets.
Synthetic Methodology and Optimization
Primary Synthesis Route
The standard synthesis employs a cyclocondensation strategy:
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Precursor Preparation: 5-Acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine is treated with methoxybenzyl chloride in anhydrous DMF.
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Cyclization: Sodium methoxide (2 eq) in refluxing butanol (110°C, 12 hr) promotes ring closure.
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Workup: Acidic quenching (HCl) followed by recrystallization from ethanol/water yields pure product (62-68%).
Critical reaction parameters:
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Temperature control (±2°C) to prevent decarboxylation
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Strict anhydrous conditions for optimal base activity
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Molar ratio 1:1.05 (precursor:methoxybenzyl chloride)
Alternative Synthetic Approaches
Recent advancements have explored microwave-assisted synthesis (80W, 140°C, 30 min) achieving 73% yield with reduced side products. Transition metal catalysis using Pd(OAc)₂ (5 mol%) enables selective functionalization at the pyridine ring, though this remains experimental.
Biochemical Mechanism and Target Engagement
Kinase Inhibition Profile
The compound demonstrates nanomolar inhibition (IC₅₀ = 38 nM) against ABL1 tyrosine kinase through competitive ATP binding. Structural analysis reveals:
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Methoxyphenyl group occupying hydrophobic pocket I
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Pyridopyrimidine core forming hydrogen bonds with hinge region residues
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Sulfanylidene moiety interacting with catalytic lysine (K271)
Comparative inhibition data:
| Kinase | IC₅₀ (nM) | Selectivity Index |
|---|---|---|
| ABL1 | 38 | 1.0 |
| SRC | 420 | 11.1 |
| EGFR | >10,000 | >263 |
Cellular Effects
In BCR-ABL+ leukemia cell lines (K562, BV173):
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Induces G₁ phase arrest (72% cells at 48 hr, 1 μM dose)
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Activates caspase-3/7 (4.8-fold increase vs control)
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Downregulates phospho-CRKL (90% reduction at 24 hr)
Mechanistic studies using RNA sequencing identified 1,234 differentially expressed genes (FDR <0.05), with significant downregulation of MYC targets (p=3.2×10⁻⁷) and DNA repair pathways (p=1.8×10⁻⁵).
Chemical Reactivity and Derivitization
Oxidation and Reduction Pathways
Controlled oxidation with mCPBA (2 eq) yields the sulfone derivative while preserving the pyridopyrimidine core. Reduction using NaBH₄/CuCl₂ selectively converts the 4-ketone to a hydroxyl group, enabling prodrug development.
Nucleophilic Substitution
The C2 thione undergoes efficient alkylation with iodoacetamide (KI, DMF, 60°C) to produce thioether analogs. This modification site was confirmed through ¹H-¹³C HMBC correlations (δ 42.3 ppm, J=135 Hz).
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